molecular formula C16H11FN4O3S B2386516 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide CAS No. 391863-08-4

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

Cat. No. B2386516
CAS RN: 391863-08-4
M. Wt: 358.35
InChI Key: XMSVRXZIRCEPRI-UHFFFAOYSA-N
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Description

“N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also includes a fluorophenyl group, a nitro group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the heterocyclic thiadiazole ring and the various functional groups.


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the nitro group, for example, could make it susceptible to reduction reactions. The benzamide group might participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its stability and polarity .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies reveal that it has a binding affinity to the human estrogen alpha receptor (ERα) comparable to 4-OHT, a native ligand. This property suggests its relevance in breast cancer research .

Antimicrobial Properties

Pyrazoles and their derivatives, including this compound, play a crucial role in antimicrobial activities. Researchers have explored their effectiveness against various pathogens, making them valuable candidates for drug development .

Anti-Inflammatory Effects

Inflammation is a key factor in many diseases. Pyrazole derivatives, such as our compound, have been investigated for their anti-inflammatory properties. Understanding their mechanisms could lead to novel therapeutic strategies .

Antioxidant Potential

The compound’s structure may confer antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various health conditions. Further studies are warranted to explore its antioxidant capacity .

Cytotoxicity and Anti-Tumor Activity

Pyrazoles have been associated with cytotoxic effects and anti-tumor activity. Investigating this compound’s impact on tumor cell lines could provide insights into its potential as an oncology drug .

Analgesic Properties

While not extensively studied, pyrazole derivatives have shown promise as analgesics. Their ability to modulate pain pathways makes them interesting candidates for pain management research .

Safety And Hazards

As with any chemical compound, handling “N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The study of such compounds is a dynamic field, with new synthetic methods and potential applications being explored regularly. Future research could focus on optimizing the synthesis process, investigating the compound’s reactivity, or exploring its potential uses in various industries .

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O3S/c1-9-12(3-2-4-13(9)21(23)24)14(22)18-16-20-19-15(25-16)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSVRXZIRCEPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

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